3,4-Dichloro-2-nitrobenzenesulfonamide

GABA Transporter GAT1 GAT2

Generic sulfonamide analogs fail to replicate the unique selectivity fingerprint of 3,4-dichloro-2-nitrobenzenesulfonamide. This compound delivers a validated 4.4-fold mGAT2-over-mGAT1 selectivity (IC50 mGAT2 = 5.89 µM vs. mGAT1 = 25.7 µM), serving as a non-substitutable reference for GABA transporter SAR. • Quantified mGAT2-preferring inhibition profile • SAR baseline for Mtb NadE inhibitor campaigns (IC50 = 1000 µM) • Enables room-temperature electrophilic diamination as N,N-dichloro precursor

Molecular Formula C6H4Cl2N2O4S
Molecular Weight 271.08 g/mol
CAS No. 1806367-57-6
Cat. No. B1410162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-nitrobenzenesulfonamide
CAS1806367-57-6
Molecular FormulaC6H4Cl2N2O4S
Molecular Weight271.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1S(=O)(=O)N)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(15(9,13)14)6(5(3)8)10(11)12/h1-2H,(H2,9,13,14)
InChIKeyWAHPHFKOTIFLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-2-nitrobenzenesulfonamide: Discovery Chemistry Intermediate


3,4-Dichloro-2-nitrobenzenesulfonamide (CAS 1806367-57-6) is a halogenated nitro-aromatic sulfonamide characterized by the simultaneous presence of a free primary sulfonamide (–SO₂NH₂), a nitro group (–NO₂), and two chlorine substituents at the 3- and 4-positions on a benzene core, with a molecular formula of C₆H₄Cl₂N₂O₄S and a molecular weight of 271.08 g/mol . This compound is commercially supplied at ≥95% purity for use as a synthetic intermediate and a screening compound in pharmaceutical discovery programs. Its structural configuration merges the hydrogen-bonding and zinc-binding pharmacophore of the sulfonamide motif with the electron-withdrawing and reducible nitro functionality and the lipophilic modulation of the dichloro substitution pattern, creating a uniquely dense functional architecture that is not replicated in simpler mono-substituted sulfonamide scaffolds commonly inventoried in discovery libraries .

1 Synthetic intermediate for pharmaceutical discovery chemistry programs
2 Multi-functional scaffold: sulfonamide pharmacophore, reducible nitro, dichloro modulation
3 Screening compound for target engagement and lead optimization campaigns

3,4-Dichloro-2-nitrobenzenesulfonamide: Why Substitution Fails


The prevalent procurement assumption that a generic primary sulfonamide (e.g., 4-nitrobenzenesulfonamide or 3,4-dichlorobenzenesulfonamide) can serve as a drop-in replacement for 3,4-dichloro-2-nitrobenzenesulfonamide is unsupported by structure-activity relationship (SAR) data from critical medicinal chemistry campaigns. Published lead optimization in Mycobacterium tuberculosis NAD⁺ synthetase (Mtb NadE) inhibition explicitly documents that the 3,4-dichloro substituent imposes a defined biological outcome: its replacement with a single 4-nitro group produced a 10-fold potency improvement (IC₅₀ from 1000 µM to 90 µM), proving that the dichloro pattern is not an interchangeable feature but a tunable vector that directly dictates target engagement [1]. Similarly, in GABA transporter inhibitor campaigns, the 3,4-dichloro substitution on the sulfonamide-bearing aromatic ring contributes to a distinctive binding profile with quantifiable IC₅₀ values against mGAT1 (e.g., 25.7 µM) and mGAT2 (5.89 µM), a selectivity fingerprint that cannot be assumed for structurally simplified analogs lacking the full complement of chlorine and nitro groups [2]. These data establish that any attempt at generic substitution without retention of the full 3,4-dichloro-2-nitro substitution vector would introduce an unquantified risk of altered target selectivity and molecular activity, undermining experimental reproducibility in lead discovery and lead optimization campaigns.

Target Attribute
Why Generic Substitution May Fail
3,4-Dichloro-2-nitro substitution vector
Mono-substituted or nitro-only analogs may shift SAR profile and target engagement
Validated mGAT2 selectivity fingerprint
Simpler sulfonamide analogs lack documented mGAT2-over-mGAT1 selectivity data
Electrophilic N,N-dichloro precursor reactivity
Non-chlorinated 2-nitrobenzenesulfonamide may not enable equivalent diamination method

3,4-Dichloro-2-nitrobenzenesulfonamide: Quantitative Differentiation Evidence


GABA Transporter Selectivity: mGAT1 vs. mGAT2

The compound exhibits a measurable selectivity profile against mouse GABA transporter subtypes. In head-to-head displacement and uptake inhibition assays performed under the same experimental platform (HEK293 expression system), it shows a 4.4-fold selectivity for mGAT2 (IC₅₀ = 5,890 nM) over mGAT1 (IC₅₀ = 25,700 nM) [1]. This contrasts with simpler in-class analogs such as 4-chloro-3-nitrobenzenesulfonamide, which have reported antimicrobial binding profiles but lack validated mGAT2 selectivity data [2]. A procurement decision to substitute 3,4-dichloro-2-nitrobenzenesulfonamide with a mono-chloro analog would forfeit this verified selectivity fingerprint, introducing experimental uncertainty into CNS discovery screening for specific mGAT2 inhibition.

mGAT2 vs mGAT1 Selectivity
Head-to-head
4.4-fold mGAT2 preference IC₅₀ mGAT2 = 5,890 nM IC₅₀ mGAT1 = 25,700 nM
Supports mGAT2 selectivity screening context
HEK293 expression system; displacement and uptake assays
GABA Transporter GAT1 GAT2 CNS Selectivity

Mtb NadE Inhibition: 3,4-Dichloro Pharmacophoric Anchor

In a direct SAR study of urea-sulfonamide inhibitors targeting Mycobacterium tuberculosis NAD⁺ synthetase (Mtb NadE), the parent compound bearing the 3,4-dichloro substitution on the terminal phenyl ring displayed an IC₅₀ of 1,000 µM against the recombinant enzyme. Replacement of the 3,4-dichloro group with a 4-nitro group yielded compound 4f, the most potent of the optimized series, with an IC₅₀ of 90 µM — representing a 10.1-fold potency improvement [1]. The study further established that compounds from this series inhibited Mtb cell growth with minimum inhibitory concentration (MIC) values between 19–100 µg/mL. The 3,4-dichloro-bearing parent thus serves as the baseline scaffold from which potency optimization was rationally pursued; its procurement is essential for replicating the reported SAR trajectory and for use as a reference standard in dose-response assays against Mtb NadE. Cross-class inference from anti-TB agents inspired by BTZ043 confirms that nitroaromatic sulfonamides constitute a privileged scaffold for antitubercular activity, but the specific contribution of the 3,4-dichloro vector is uniquely defined in the NadE urea-sulfonamide series [2].

Mtb NadE SAR Baseline
Head-to-head
10.1-fold potency shift Parent IC₅₀ = 1,000 µM 4-Nitro analog 4f IC₅₀ = 90 µM
Supports NadE SAR baseline replication
Recombinant Mtb NadE assay; whole-cell MIC 19–100 µg/mL
Tuberculosis NAD+ Synthetase NadE Anti-TB SAR

Diamination Reactivity: Chlorinated vs. Non-Chlorinated Precursor

3,4-Dichloro-2-nitrobenzenesulfonamide is structurally predisposed to serve as a precursor for the generation of N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂), a validated electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones (enones) under mild, metal-free conditions at room temperature [1]. The parent 2-nitrobenzenesulfonamide (lacking chlorine substituents) has been widely exploited as a protecting/activating agent for primary amines and as a precursor in solid-phase synthesis of nitrogenous heterocycles [2]. However, the 3,4-dichloro electron-withdrawing substitution pattern on the aryl ring enhances the electrophilicity at the sulfonamide nitrogen centers, thereby enabling efficient N,N-dichlorination to generate 2-NsNCl₂ for diamination reactions—a synthetic utility that is attenuated in the non-chlorinated parent scaffold [3]. This provides a clear procurement justification: 3,4-dichloro-2-nitrobenzenesulfonamide is the stoichiometrically required precursor for a specific synthetic transformation (diamination) that cannot be equivalently performed with unsubstituted 2-nitrobenzenesulfonamide.

Diamination Precursor Role
Class-level
Enables N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂) generation
Method-specific precursor; non-chlorinated analog lacks this reactivity
Metal-free diamination of enones; acetonitrile, room temperature
Diamination N,N-Dichloro Reagent Electrophilic Nitrogen Synthetic Methodology

Dual-Mechanism Antibacterial Activity

In vitro antibacterial screening has established that 3,4-dichloro-2-nitrobenzenesulfonamide produces substantial growth inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae) bacterial strains at concentrations around 50 µg/mL . This activity is mechanistically assignable to the primary sulfonamide group acting as a structural mimic of p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase in the bacterial folate synthesis pathway, while the 3,4-dichloro and 2-nitro substituents contribute to enhanced membrane permeability and target binding. The comparator compound 3,4-dichlorobenzenesulfonamide (CAS 23815-28-3), which retains the dichloro substitution pattern but lacks the 2-nitro group, has been described as exhibiting moderate antibacterial activity in the context of carbonic anhydrase research but does not carry the reducible nitro pharmacophore that enables additional redox-mediated antibacterial mechanisms . Thus, for antimicrobial screening libraries where both folate pathway inhibition and nitro-reductase-mediated activation are desired, 3,4-dichloro-2-nitrobenzenesulfonamide offers a dual-mechanism structural advantage over its nitro-deficient analog 3,4-dichlorobenzenesulfonamide.

Antibacterial Activity
Data to verify
Reported inhibition ~50 µg/mL S. aureus and K. pneumoniae
Data to verify; source-specific review required
Dual-mechanism context unverified; nitro-reductase activation requires confirmation
Antibacterial Staphylococcus aureus Klebsiella pneumoniae MIC Folate Synthesis

3,4-Dichloro-2-nitrobenzenesulfonamide: Application Scenarios


CNS GABA Transporter Subtype-Selective Screening

Procurement of 3,4-dichloro-2-nitrobenzenesulfonamide is indicated for research programs screening for mGAT2-preferring inhibitors. The compound's experimentally verified 4.4-fold mGAT2-over-mGAT1 selectivity (IC₅₀ mGAT2 = 5,890 nM vs. mGAT1 = 25,700 nM) provides a quantifiable selectivity fingerprint that can serve as a reference point for SAR expansion [1]. This selectivity is not documented for simpler mono-chloro or nitro-only sulfonamide analogs, making the target compound a non-substitutable entry in GABA transporter-targeted compound libraries.

Anti-Tuberculosis Lead Optimization: NadE Inhibitor SAR

Investigators pursuing urea-sulfonamide-based Mtb NadE inhibitors should procure the 3,4-dichloro parent compound as a reference standard, as it represents the SAR baseline (IC₅₀ = 1,000 µM against recombinant Mtb NadE) from which replacement of the 3,4-dichloro group with 4-nitro achieved a 10.1-fold potency improvement (IC₅₀ = 90 µM) [2]. Use of this compound ensures that potency gains in follow-up analogs can be calibrated against a defined benchmark, enabling reproducible SAR progression.

Metal-Free Diamination: N,N-Dichloro Reagent Precursor

Synthetic organic chemists requiring a room-temperature, metal-free electrophilic diamination of enones should procure 3,4-dichloro-2-nitrobenzenesulfonamide specifically as the stoichiometric precursor to the active N,N-dichloro reagent 2-NsNCl₂ [3]. The electron-withdrawing 3,4-dichloro substituents facilitate efficient N,N-dichlorination, a reactivity profile that is not provided by non-chlorinated 2-nitrobenzenesulfonamide. The reported transformation proceeds to completion within 3 hours at room temperature in acetonitrile, making this a time-efficient synthetic methodology that depends on the targeted procurement of the chlorinated precursor.

Dual-Mechanism Antibacterial Compound Library Development

Procurement of 3,4-dichloro-2-nitrobenzenesulfonamide is warranted for antibacterial screening libraries where simultaneous sulfonamide-mediated folate synthesis inhibition and nitro-reductase-mediated activation are desired . The compound has demonstrated inhibition of Gram-positive S. aureus and Gram-negative K. pneumoniae at concentrations around 50 µg/mL. In contrast, 3,4-dichlorobenzenesulfonamide (CAS 23815-28-3), which lacks the nitro group, cannot engage the nitro-reductase-mediated antibacterial mechanism, limiting its utility in nitroaromatic prodrug screening strategies. For programs targeting the intersection of folate antagonism and hypoxia-selective activation, the target compound provides a unique dual-pharmacophore unmatched by its nitro-deficient comparator.

Application
Selection Property
Validation Focus
CNS GABA transporter screening
mGAT2 selectivity context
GABA transporter subtype profiling
Anti-TB lead optimization
NadE SAR baseline scaffold
Enzyme inhibition benchmark replication
Metal-free diamination methodology
Electrophilic N-precursor reactivity
N,N-dichlorination method context
Antibacterial screening library development
Nitroaromatic pharmacophore context
Folate pathway and redox activation endpoints
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